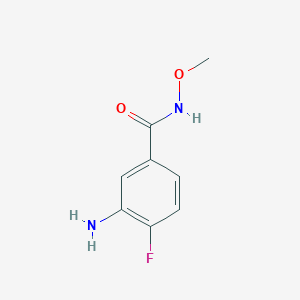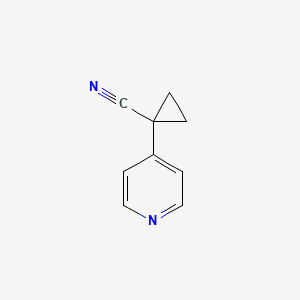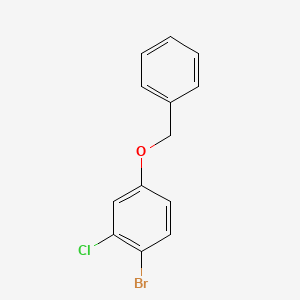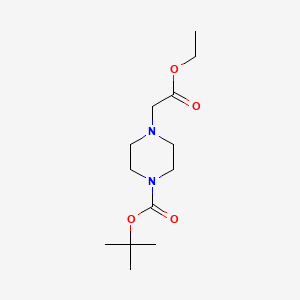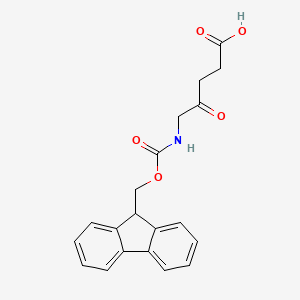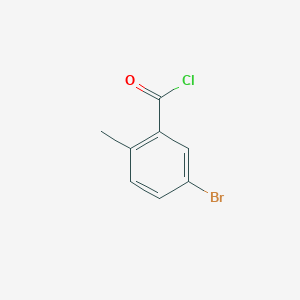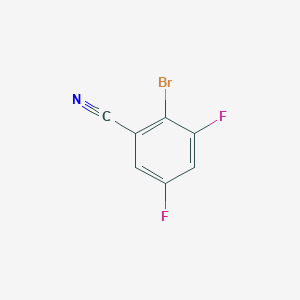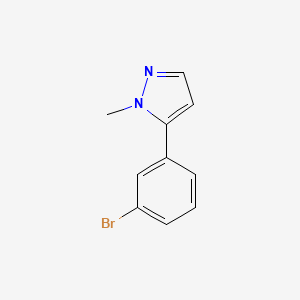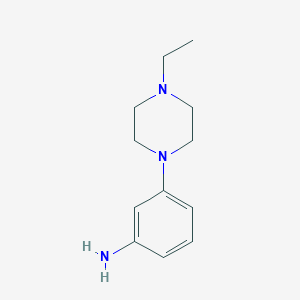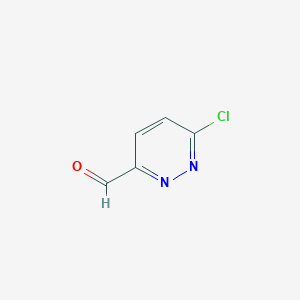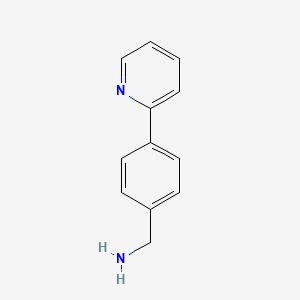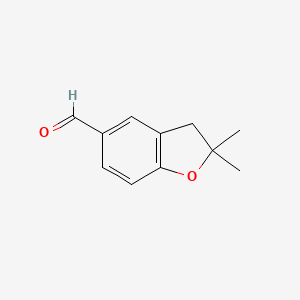
7-Bromo-2,3-dihydro-1h-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-dihydro-1H-inden-4-ol is a brominated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 4th position on the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-inden-4-ol. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 7-Bromo-2,3-dihydro-1H-inden-4-one.
Reduction: 2,3-Dihydro-1H-inden-4-ol.
Substitution: 7-Amino-2,3-dihydro-1H-inden-4-ol or 7-Mercapto-2,3-dihydro-1H-inden-4-ol.
Aplicaciones Científicas De Investigación
7-Bromo-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be used for further functionalization.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 7-Bromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Amino-2,3-dihydro-1H-inden-4-ol: Contains an amino group instead of a bromine atom, which can participate in different types of chemical reactions.
7-Mercapto-2,3-dihydro-1H-inden-4-ol: Contains a thiol group, which has different reactivity compared to the bromine atom.
Uniqueness: 7-Bromo-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
7-bromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 |
Clave InChI |
ULQUUPKPWNNTAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


